![molecular formula C20H15ClN2O3S3 B2490072 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 865175-59-3](/img/structure/B2490072.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O3S3 and its molecular weight is 462.98. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18ClN2O3S3
- Molecular Weight : 418.6 g/mol
- Key Functional Groups :
- Thiazole ring
- Methylsulfonyl group
- Allyl group
- Chlorobenzo[b]thiophene moiety
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : The compound has demonstrated cytotoxic effects with IC50 values comparable to established anticancer agents such as doxorubicin. In vitro studies have shown that derivatives of thiazole can inhibit cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | A431 | < 1.98 | Apoptosis induction |
Doxorubicin | A431 | 0.5 | DNA intercalation |
Antimicrobial Activity
The presence of the methylsulfonyl group enhances the compound's solubility, which is crucial for its antimicrobial efficacy. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
In particular, thiazole derivatives have been reported to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid metabolism.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives, revealing that compounds with similar structural features to this compound exhibited significant antitumor effects against glioblastoma multiforme cells .
- Structure-Activity Relationship (SAR) : The structure-activity relationship analysis indicated that the presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic activity. The methylsulfonyl group is hypothesized to improve the compound's interaction with biological targets .
Scientific Research Applications
Structural Characteristics
This compound features a unique molecular structure characterized by the following components:
Component | Description |
---|---|
Benzo[d]thiazole | Core structure known for diverse biological activities |
Allyl Group | Enhances reactivity and may influence interaction with biological targets |
Methylsulfonyl Group | Increases solubility and stability |
Chlorobenzo[b]thiophene | Contributes to the compound's overall chemical properties |
Carboxamide Group | Significant in its reactivity and interaction with biological targets |
The molecular formula of this compound is C19H18ClN2O4S2 with a molecular weight of approximately 402.5 g/mol.
Biological Activities
Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation across various cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Significant inhibition of proliferation |
A549 (lung carcinoma) | 1.98 ± 1.22 | Induction of apoptosis and cell cycle arrest |
Jurkat (T-cell leukemia) | < 4 | Inhibition of cell migration |
- Anti-inflammatory Activity : The compound has been assessed for its ability to modulate inflammatory responses, significantly decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives, including this compound:
- Thiazole Derivatives Study : A comprehensive study demonstrated that thiazole compounds exhibit strong cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
- Benzothiazole Analogs Research : Focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide in cancer therapy.
Properties
IUPAC Name |
3-chloro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S3/c1-3-10-23-14-9-8-12(29(2,25)26)11-16(14)28-20(23)22-19(24)18-17(21)13-6-4-5-7-15(13)27-18/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZMDJQFKYYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.